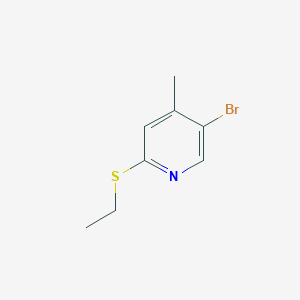

5-Bromo-2-(ethylthio)-4-methylpyridine

Description

Significance of Pyridine (B92270) Derivatives in Modern Chemical Research

The pyridine scaffold, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry. cdnsciencepub.comnih.gov Its ability to form hydrogen bonds, participate in pi-stacking interactions, and act as a ligand for metal ions makes it a frequent component of pharmacologically active compounds. nih.gov Pyridine derivatives are integral to a wide array of therapeutics, including antiviral, anticancer, and anti-inflammatory agents. nih.govacs.orgfrontiersin.org In fact, a significant percentage of FDA-approved drugs contain a pyridine moiety, highlighting its importance in drug design. nih.govnih.gov Beyond pharmaceuticals, substituted pyridines are utilized as ligands in catalysis, components of functional materials, and valuable intermediates in organic synthesis. nih.gov

Historical Context of Halogenated and Thioether-substituted Pyridine Chemistry

The functionalization of the pyridine ring has been a subject of extensive research for over a century. Early methods, such as the Chichibabin pyridine synthesis first reported in 1924, laid the groundwork for accessing a variety of substituted pyridines from simple precursors like aldehydes and ammonia. wikipedia.org The introduction of halogen atoms, particularly bromine, onto the pyridine ring is a historically significant transformation. nih.gov Halogenated pyridines are crucial intermediates as the halogen can be readily displaced or used in cross-coupling reactions to build more complex molecular architectures. nih.gov

The incorporation of sulfur-containing functional groups, such as thioethers, has also been a longstanding area of interest. The synthesis of dipyridyl sulfides, for instance, has been explored for many decades. organic-chemistry.org Thioether-substituted pyridines are of particular interest due to the potential for the sulfur atom to engage in unique interactions with biological targets and its ability to be oxidized to the corresponding sulfoxides and sulfones, which can further modulate a compound's properties. blumberginstitute.org The development of methods to introduce both a halogen and a thioether onto the same pyridine ring represents a convergence of these two important areas of synthetic chemistry, providing access to highly functionalized building blocks.

Rationale for Investigating 5-Bromo-2-(ethylthio)-4-methylpyridine

The specific substitution pattern of this compound suggests a clear rationale for its synthesis and study. This compound is a trifunctionalized pyridine, with each substituent offering distinct advantages for further chemical manipulation and potential biological activity.

The Bromo Group: The bromine atom at the 5-position serves as a versatile synthetic handle. It can participate in a wide range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a vast array of carbon, nitrogen, and oxygen-based substituents. This makes the molecule an excellent scaffold for building molecular libraries for drug discovery.

The Ethylthio Group: The ethylthio group at the 2-position can influence the electronic properties of the pyridine ring and can be a key pharmacophoric element. The sulfur atom can act as a hydrogen bond acceptor and may participate in other non-covalent interactions within a biological target. blumberginstitute.org Furthermore, as mentioned, it can be oxidized to the corresponding sulfoxide (B87167) or sulfone, providing analogues with different solubility and electronic properties.

The Methyl Group: The methyl group at the 4-position can also play a significant role. In the context of medicinal chemistry, the introduction of a methyl group can block a potential site of metabolism, thereby increasing the metabolic stability and bioavailability of a drug candidate. acs.org It can also provide beneficial steric interactions within a binding pocket.

Therefore, this compound is a prime candidate for investigation as a versatile intermediate in the synthesis of novel, biologically active compounds.

Overview of Research Scope and Objectives Pertaining to this compound

While a dedicated body of literature on this compound is not extensive, its research scope and objectives can be inferred from studies on analogous compounds. The primary objective for the synthesis of this molecule is likely its use as a key building block. Research efforts would focus on developing an efficient and scalable synthesis of the compound itself.

Following its synthesis, the research scope would broaden to explore its utility in the preparation of more complex target molecules. This would involve the systematic investigation of reactions at the bromine and sulfur centers to generate a library of derivatives. The ultimate objective would be to evaluate these new compounds for potential applications, most notably in the field of medicinal chemistry as potential therapeutic agents. The strategic placement of the functional groups makes it a promising starting material for the discovery of new chemical entities with valuable biological properties.

Data Tables

Physical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5-Bromo-2-(methylthio)pyridine | 51933-78-9 | C₆H₆BrNS | 204.09 | 36-41 spiedigitallibrary.org |

| 5-Bromo-2-chloro-4-methylpyridine | 778611-64-6 | C₆H₅BrClN | 206.47 | 29-31 acs.orgsigmaaldrich.com |

| 2-Amino-5-bromo-4-methylpyridine (B189383) | 98198-48-2 | C₆H₇BrN₂ | 187.04 | 148-151 blumberginstitute.orgsigmaaldrich.com |

| 5-Bromo-2-hydroxy-4-methylpyridine | 164513-38-6 | C₆H₆BrNO | 188.02 | Not available |

Spectroscopic Data for a Related Compound: 5-Bromo-2-methylpyridine (B113479)

| Type of Spectroscopy | Data |

| ¹H NMR | The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methyl group protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the bromo and methyl substituents. For the related 5-bromo-2-methylpyridine, characteristic proton NMR signals are observed. chemicalbook.com |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for each of the unique carbon atoms in the molecule, including the six carbons of the pyridine ring and the carbon of the methyl group. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks). |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic ring and the methyl group, as well as C-N and C=C stretching vibrations of the pyridine ring. cdnsciencepub.comspiedigitallibrary.orgacs.orgcdnsciencepub.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNS |

|---|---|

Molecular Weight |

232.14 g/mol |

IUPAC Name |

5-bromo-2-ethylsulfanyl-4-methylpyridine |

InChI |

InChI=1S/C8H10BrNS/c1-3-11-8-4-6(2)7(9)5-10-8/h4-5H,3H2,1-2H3 |

InChI Key |

RSUJVRJHYNVDFF-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC=C(C(=C1)C)Br |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Ethylthio 4 Methylpyridine

Retrosynthetic Analysis of the 5-Bromo-2-(ethylthio)-4-methylpyridine Scaffold

A logical retrosynthetic analysis of the target compound, this compound, primarily involves the disconnection of the carbon-sulfur bond of the ethylthio group. This approach is dictated by the well-established reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions. The thioether linkage is strategically identified as the most feasible bond to form in the final synthetic step.

This primary disconnection leads to two key synthons: a 2-halopyridine cation equivalent and an ethylthiolate anion. The corresponding synthetic equivalents are a dihalogenated methylpyridine, specifically a 2-halo-5-bromo-4-methylpyridine, and an ethylthiol source such as ethanethiol (B150549) or its corresponding salt, sodium ethylthiolate. The bromine atom at the 5-position and the methyl group at the 4-position are considered as pre-installed functionalities on the pyridine (B92270) ring before the crucial C-S bond formation.

Further retrosynthetic disassembly of the 2-halo-5-bromo-4-methylpyridine intermediate points towards a more fundamental precursor, 4-methylpyridine (B42270) (4-picoline). This suggests a synthetic strategy that commences with the functionalization of 4-methylpyridine through sequential halogenation steps to introduce the necessary bromine and a suitable leaving group (such as another bromine or a chlorine atom) at the C-5 and C-2 positions, respectively.

Precursor Synthesis and Functionalization Strategies

The synthesis of the target molecule is critically dependent on the successful preparation of appropriately substituted pyridine precursors. This involves the strategic introduction of both a bromine atom at the C-5 position and a suitable leaving group at the C-2 position, in addition to the existing methyl group at C-4.

Synthesis of Key Halopyridine Intermediates

A crucial intermediate for the synthesis of this compound is a dihalogenated 4-methylpyridine. A common and direct approach is the synthesis of 2,5-Dibromo-4-methylpyridine. This can be achieved through the bromination of 4-methylpyridine. nbinno.com The reaction typically employs bromine in the presence of a Lewis acid catalyst, such as iron or aluminum chloride, to facilitate the electrophilic substitution on the pyridine ring.

Alternatively, other dihalopyridines can be synthesized and utilized. For instance, methods for the preparation of 2-chloro-5-methylpyridine (B98176) have been developed, which involve multiple steps starting from the condensation of propionaldehyde (B47417) and an acrylic ester. google.comepo.org While this precursor lacks the C-4 methyl group and the C-5 bromine, the synthetic principles are relevant for constructing substituted halopyridines. The synthesis of related structures like 5-bromo-2-chloro-4-methoxypyridine (B1522679) also demonstrates the feasibility of creating pyridines with the desired halogen substitution pattern. chemicalbook.com

A versatile and widely applicable precursor is 2,5-Dibromo-4-methylpyridine, also known as 2,5-Dibromo-4-picoline. innospk.com Its physical and chemical properties are well-characterized, making it a reliable starting material for subsequent functionalization.

Table 1: Properties of a Key Halopyridine Intermediate

| Property | Value | Reference(s) |

| Compound Name | 2,5-Dibromo-4-methylpyridine | innospk.comsigmaaldrich.com |

| CAS Number | 3430-26-0 | innospk.comsigmaaldrich.com |

| Molecular Formula | C₆H₅Br₂N | innospk.comsigmaaldrich.com |

| Molecular Weight | 250.92 g/mol | sigmaaldrich.com |

| Appearance | White to light yellow to brown solid | innospk.com |

| Melting Point | 37-42 °C | sigmaaldrich.com |

| Boiling Point | ~262.8 °C | innospk.com |

Introduction of the Methyl Group at C-4

In many synthetic strategies for polysubstituted pyridines, the methyl group at the C-4 position is often incorporated from the initial precursor. Starting with 4-methylpyridine (4-picoline) is a common and efficient approach. nbinno.com However, there are methods to introduce a methyl group onto a pre-functionalized pyridine ring. For example, a patent describes a method starting from 3,5-dibromopyridine, which is then lithiated and subsequently treated with methyl iodide to yield 3,5-dibromo-4-methylpyridine. chemicalbook.com This demonstrates that methylation can be achieved on a halogenated pyridine scaffold, providing an alternative route to the necessary precursors.

Thioether Formation at C-2 of the Pyridine Ring

The final and key step in the synthesis of this compound is the formation of the thioether bond at the C-2 position of the pyridine ring. This is typically achieved through a nucleophilic aromatic substitution reaction.

Nucleophilic Substitution Reactions with Ethylthiol

The C-2 position of the pyridine ring is activated towards nucleophilic attack, especially when a good leaving group, such as a halogen, is present. youtube.com The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted. nih.govlibretexts.org The presence of electron-withdrawing groups on the ring can further facilitate this reaction. abertay.ac.uk

In the context of synthesizing the target molecule, 2,5-Dibromo-4-methylpyridine serves as an excellent substrate. The bromine atom at the C-2 position is more labile towards nucleophilic displacement than the one at the C-5 position. The reaction involves treating 2,5-Dibromo-4-methylpyridine with a source of the ethylthiolate nucleophile. This is commonly prepared by deprotonating ethanethiol with a suitable base, such as sodium hydride or sodium ethoxide, to form sodium ethylthiolate in situ.

The general mechanism involves the attack of the ethylthiolate anion at the C-2 position of the pyridine ring, leading to the formation of a resonance-stabilized anionic intermediate. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the final product, this compound.

While a specific protocol for this exact transformation is not widely published, the principles of SNAr reactions on 2-halopyridines are well-documented, and the reaction is expected to proceed under standard conditions, likely in a polar aprotic solvent like DMF or DMSO at elevated temperatures. znaturforsch.com

Alternative Thiolation Methods

While direct nucleophilic substitution with an ethylthiolate is the most straightforward approach, other methods for forming thioethers on aromatic rings exist in the broader chemical literature. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-S bond formation. However, for an activated substrate like a 2-halopyridine, the uncatalyzed SNAr reaction is generally more efficient and atom-economical.

Another potential, though less direct, route could involve the use of ethyl thiocyanate (B1210189) followed by a rearrangement, or the reaction with other sulfur-containing reagents under specific catalytic conditions. However, for the synthesis of this compound, the nucleophilic substitution of a 2-halo precursor with ethylthiolate remains the most strategically sound and commonly anticipated method.

Regioselective Bromination at C-5

The introduction of a bromine atom at the C-5 position of the 2-(ethylthio)-4-methylpyridine scaffold is governed by the electronic nature of the substituents on the pyridine ring. The 2-(ethylthio) group and the 4-methyl group are both electron-donating, which activates the pyridine ring towards electrophilic substitution. Their combined directing effects preferentially enhance the nucleophilicity of the C-3 and C-5 positions. Due to steric hindrance from the adjacent 4-methyl group, electrophilic attack is favored at the C-5 position.

Direct Halogenation Techniques

Direct bromination involves the treatment of the 2-(ethylthio)-4-methylpyridine substrate with an electrophilic bromine source. This approach is the most atom-economical and straightforward method for synthesizing the target compound.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). organic-chemistry.orgyoutube.com The reaction is typically carried out in a suitable solvent, such as chloroform, carbon tetrachloride, or acetic acid. The use of a catalyst is not always necessary due to the activated nature of the pyridine ring, but acidic conditions can promote the reaction. youtube.com For instance, mandelic acid has been shown to catalyze the regioselective aromatic bromination of some substrates with NBS under aqueous conditions.

The general mechanism involves the attack of the electron-rich pyridine ring on the electrophilic bromine atom, leading to the formation of a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by a weak base restores the aromaticity of the ring and yields the final 5-bromo product. The choice of brominating agent and reaction conditions is crucial to prevent side reactions, such as bromination at the C-3 position or on the methyl group.

Indirect Bromination through Precursor Functionalization

When direct bromination methods result in low yields or poor regioselectivity, indirect pathways involving the functionalization of a precursor molecule are employed. A prominent example of this approach is the Sandmeyer reaction, which converts an aromatic amino group into a bromo group via a diazonium salt intermediate. wikipedia.orgnih.govorganic-chemistry.org

A plausible indirect route to this compound would begin with a suitably substituted precursor, such as 5-amino-2-(ethylthio)-4-methylpyridine. This amino-substituted pyridine can be synthesized through a multi-step sequence, potentially starting from 2-chloro-4-methyl-5-nitropyridine. The synthesis would proceed as follows:

Nucleophilic substitution: The chloro group at the C-2 position is displaced by sodium ethanethiolate to install the ethylthio group.

Reduction: The nitro group at the C-5 position is reduced to an amino group, for instance, by using a metal catalyst like palladium on carbon (Pd/C) with a hydrogen source.

Diazotization and Sandmeyer Reaction: The resulting 5-amino-2-(ethylthio)-4-methylpyridine is then treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HBr) at low temperatures (0–10 °C) to form a diazonium salt. google.com This intermediate is subsequently treated with a copper(I) bromide (CuBr) catalyst. The diazonio group, being an excellent leaving group (N₂), is displaced by a bromide ion to yield the final product, this compound. wikipedia.orggoogle.com

This multi-step approach, while longer, often provides higher regioselectivity and cleaner conversion to the desired product compared to direct halogenation. A patent for the synthesis of the closely related 5-bromo-2-methylpyridine (B113479) details a similar process starting from 5-amino-2-methylpyridine. google.com

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing the synthesis of this compound involves a careful selection of reagents, catalysts, and reaction conditions to maximize yield and regioselectivity while minimizing the formation of impurities.

For direct halogenation , key optimization parameters include:

Brominating Agent: While Br₂ is a powerful brominating agent, it can sometimes lead to over-bromination. NBS is often preferred as it is a solid, easier to handle, and can provide higher selectivity. organic-chemistry.org Other reagents like tetrabutylammonium (B224687) tribromide (TBATB) have also been used for regioselective bromination of heterocyclic systems. nih.gov

Solvent: The choice of solvent can influence reaction rates and selectivity. Non-polar solvents like CCl₄ or CH₂Cl₂ are common, while polar solvents like acetic acid can sometimes enhance the reactivity of the brominating agent.

Temperature: Reactions are typically run at or below room temperature to control the exothermicity and prevent side reactions.

For indirect synthesis via the Sandmeyer reaction , optimization focuses on:

Diazotization Conditions: Maintaining a low temperature (typically 0-5 °C) during the formation of the diazonium salt is critical to prevent its premature decomposition. google.com

Acid Choice: Hydrobromic acid (HBr) is often used as it serves as both the acid for diazotization and the source of the bromide nucleophile.

Catalyst: The use of catalytic amounts of Cu(I)Br is standard for the Sandmeyer reaction, ensuring efficient conversion of the diazonium salt to the aryl bromide. wikipedia.org

The following table provides a comparative overview of potential synthetic conditions, extrapolated from methodologies for analogous compounds.

| Method | Precursor | Reagents | Solvent | Typical Conditions | Key Advantages/Disadvantages |

| Direct Halogenation | 2-(Ethylthio)-4-methylpyridine | N-Bromosuccinimide (NBS) | CCl₄ or CHCl₃ | Room temperature, 1-4 hours | Adv: Atom-economical, one step. Disadv: Potential for regioisomeric impurities. |

| Indirect (Sandmeyer) | 5-Amino-2-(ethylthio)-4-methylpyridine | 1. NaNO₂, HBr 2. CuBr | Water, HBr | 0-5 °C for diazotization, then warm to RT | Adv: High regioselectivity. Disadv: Multi-step, requires precursor synthesis. |

Emerging Synthetic Approaches for Analogous Pyridine Systems

The field of synthetic organic chemistry is continually evolving, with new methods being developed for the functionalization of heterocyclic compounds like pyridine. eurekaselect.com While classical methods remain robust, several emerging strategies offer potential future pathways for the synthesis of this compound and its analogs.

Transition-Metal-Catalyzed C-H Activation represents a significant advance, allowing for the direct functionalization of C-H bonds that were previously considered unreactive. nih.govbeilstein-journals.org This approach avoids the need for pre-functionalized substrates. For pyridine systems, catalysts based on palladium, rhodium, or ruthenium have been used to direct functionalization to specific positions, often aided by a directing group. beilstein-journals.orgnih.gov While C-H bromination of this specific substrate using this technology is not yet established, the continued development in this area may soon provide a direct and highly selective route.

Photocatalysis is another rapidly growing field that utilizes light to drive chemical reactions under mild conditions. nih.gov Photocatalytic methods have been applied to the C-H functionalization of pyridines, offering novel reactivity patterns.

Electrochemical Synthesis provides a sustainable alternative to traditional chemical oxidants and reductants. Recently, an electrochemical method for the meta-bromination of pyridines using inexpensive bromine salts has been developed, highlighting the potential for greener synthetic routes. nih.gov

These modern techniques, characterized by high selectivity and often milder reaction conditions, represent the future of pyridine synthesis and may eventually supplant classical methods for the preparation of complex molecules like this compound. nih.gov

Reactivity and Reaction Mechanisms of 5 Bromo 2 Ethylthio 4 Methylpyridine

Reactivity of the Bromine Atom

The bromine atom at the 5-position of the pyridine (B92270) ring is the primary site of reactivity for a range of synthetic transformations. Its susceptibility to displacement or modification is central to the use of 5-Bromo-2-(ethylthio)-4-methylpyridine as a building block in the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In pyridines, the ring nitrogen inherently provides electronic activation, making them more susceptible to SNAr than their benzene (B151609) analogues. The reaction generally proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. researchgate.net

For an SNAr reaction to occur, the aromatic ring typically needs to be substituted with electron-withdrawing groups, especially in positions ortho or para to the leaving group, to stabilize the negative charge of the intermediate. google.com In the case of this compound, the pyridine nitrogen acts as an activating group. While direct examples of SNAr on this specific compound are not prevalent in the literature, analogous reactions on similar heterocyclic systems, such as the synthesis of 5-bromo-2-(methylthio)pyrimidine (B88330) from 5-bromo-2-chloropyrimidine (B32469) and methyl mercaptan, demonstrate the feasibility of such transformations. researchgate.net The ethylthio group at the 2-position, being ortho to the nitrogen, and the methyl group at the 4-position will influence the electron density of the ring and thus the rate and feasibility of SNAr reactions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they represent the most significant applications of this compound in synthetic chemistry. The bromine atom serves as an excellent handle for these transformations.

Palladium catalysts are extensively used for cross-coupling reactions involving aryl halides. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. lookchem.com

Table 1: Representative Conditions for Suzuki Coupling of an Analogous Bromopyridine Data based on the reaction of 4-bromo-2-methylpyridine (B16423) with phenylboronic acid. nih.gov

| Parameter | Value |

| Bromopyridine | 4-bromo-2-methylpyridine |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Pd(dppf)Cl2 |

| Base | K2CO3 |

| Solvent | 1,4-Dioxane (B91453)/H2O |

| Temperature | 120 °C (Microwave) |

| Yield | 85% |

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgresearchgate.net The reaction is generally conducted under mild, basic conditions, often using an amine as both the base and solvent. wikipedia.org The Sonogashira coupling is a valuable method for synthesizing alkynylpyridines. The reaction of 5- and 6-bromo-3-fluoro-2-cyanopyridines with terminal alkynes proceeds efficiently at room temperature using Pd(PPh3)4 and CuI in a THF/Et3N solvent mixture, providing a good indication of the conditions that would be suitable for this compound. soton.ac.uk

Table 2: General Conditions for Sonogashira Coupling of Analogous Bromopyridines Data based on the reaction of 6-bromo-3-fluoro-2-cyanopyridine with a terminal alkyne. soton.ac.uk

| Parameter | Value |

| Bromopyridine | 6-bromo-3-fluoro-2-cyanopyridine |

| Alkyne | Terminal alkyne |

| Catalyst | Pd(PPh3)4 |

| Co-catalyst | CuI |

| Base/Solvent | Et3N/THF |

| Temperature | Room Temperature |

| Yield | High |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the synthesis of aryl amines from aryl halides and primary or secondary amines. wikipedia.org The reaction has seen continuous development, with newer generations of catalysts allowing for the coupling of a wide range of amines and aryl halides under mild conditions. wikipedia.org Practical methods for the Buchwald-Hartwig amination of 2-bromopyridines have been developed, suggesting that this compound would be a viable substrate for such transformations. nih.gov These reactions typically employ a palladium catalyst with a specialized phosphine (B1218219) ligand and a strong base such as sodium tert-butoxide.

While palladium is the most common metal for cross-coupling reactions, other transition metals like nickel and copper can also be employed. Nickel catalysts, for instance, have been used in Sonogashira-type couplings. wikipedia.org Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming carbon-heteroatom bonds, although they often require harsher conditions than their palladium-catalyzed counterparts. wikipedia.org Specific examples of these alternative metal-catalyzed couplings with this compound are not well-documented, but the general principles of these reactions suggest they could be applicable.

Reductive Debromination Reactions

Reductive debromination is the process of removing the bromine atom and replacing it with a hydrogen atom. This can be a useful transformation for synthesizing the corresponding debrominated pyridine derivative. Several methods are available for the reductive dehalogenation of aryl bromides. Catalytic hydrogenation is a common and effective method, often employing a palladium-on-carbon (Pd/C) catalyst under neutral conditions with hydrogen gas. organic-chemistry.org This method is often selective for the reduction of a bromo group in the presence of other functional groups. organic-chemistry.org Alternatively, hydride reagents such as sodium borohydride (B1222165) can be used, sometimes in the presence of a catalyst, to achieve debromination. nih.govvt.edu

Table 3: General Methods for Reductive Debromination of Aryl Bromides

| Method | Reagents/Catalyst | General Applicability |

| Catalytic Hydrogenation | H2, Pd/C | Effective for bromopyridines, often selective. organic-chemistry.org |

| Hydride Reduction | NaBH4, catalyst (e.g., Pd complex) | Can be used for activated aryl bromides. nih.gov |

Lithiation and Subsequent Electrophilic Quenching Reactions

Halogen-lithium exchange is a powerful method for converting aryl halides into organolithium species, which are potent nucleophiles that can react with a wide range of electrophiles. The lithiation of bromopyridines can be achieved by treatment with an organolithium reagent, such as n-butyllithium, typically at very low temperatures to prevent side reactions. A relevant study shows that 3,5-dibromo-4-methyl-pyridine can be selectively lithiated at the 3-position by treatment with n-butyllithium at -100 °C in THF. researchgate.net This resulting organolithium species can then be quenched with an electrophile to introduce a new functional group. This suggests that this compound could undergo a similar transformation, allowing for the introduction of various substituents at the 5-position after the bromine-lithium exchange. The choice of solvent can be crucial in directing the position of lithiation in dibromopyridines. google.com

Reactivity of the Ethylthio Group

The ethylthio group (-S-CH₂CH₃) at the C-2 position of the pyridine ring is a key site for several important chemical reactions. Its reactivity is primarily centered around the sulfur atom, which can undergo oxidation, be removed through desulfurization, or participate in coordination with metal centers.

The sulfur atom of the ethylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common reaction for thioethers and is typically achieved using various oxidizing agents. The stepwise oxidation proceeds first to the sulfoxide and, with a stronger oxidizing agent or harsher conditions, to the sulfone.

Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA), and hydrogen peroxide. organic-chemistry.orgresearchgate.net The reaction with m-CPBA is often carried out in chlorinated solvents like dichloromethane (B109758) at controlled temperatures. researchgate.net The oxidation of similar sulfide-containing heterocyclic compounds has been shown to yield mixtures of sulfoxides and sulfones, with the product ratio depending on the reaction conditions and the stoichiometry of the oxidant. researchgate.net For instance, the oxidation of β-piperidinoethylsulfides with m-CPBA can produce intermediates containing both N-oxide and sulfone functionalities. organic-chemistry.org

The conversion of the thioether to the sulfoxide and then to the sulfone significantly alters the electronic properties of the substituent. The sulfoxide and particularly the sulfone group are strong electron-withdrawing groups, which can influence the reactivity of the pyridine ring itself. A simple method for converting pyridyl-2-alkylsulfonates into 2-alkyl and 2-arylpyridines has also been described, highlighting the synthetic utility of oxidized sulfur functionalities on the pyridine ring. lookchem.com

Table 1: Oxidation of Thioethers to Sulfoxides and Sulfones

| Reactant | Oxidizing Agent | Product(s) | Reference |

|---|---|---|---|

| Generic Thioether (R-S-R') | m-CPBA (1 equiv.) | Sulfoxide (R-SO-R') | organic-chemistry.org |

| Generic Thioether (R-S-R') | m-CPBA (>2 equiv.) | Sulfone (R-SO₂-R') | organic-chemistry.org |

The ethylthio group can be cleaved from the pyridine ring through desulfurization reactions, a process that replaces the C-S bond with a C-H bond. The most common and effective reagent for this transformation is Raney Nickel (Raney Ni). masterorganicchemistry.comorganicreactions.org This reaction, often referred to as reductive desulfurization, involves treating the thioether with an active form of nickel that has hydrogen adsorbed on its high-surface-area structure. masterorganicchemistry.comchem-station.com

The process is widely used in organic synthesis to remove sulfur-containing groups. masterorganicchemistry.com The reaction mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by the hydrogenolysis of the carbon-sulfur bonds. chem-station.com This method is particularly useful as an alternative to other reduction methods, such as the Wolff-Kishner reaction, when a thioketal is formed from a ketone and subsequently reduced. masterorganicchemistry.com While highly effective, care must be taken as Raney Nickel can be pyrophoric when dry. chem-station.com Alternatives like nickel boride (Ni₂B) can sometimes be used to achieve the same transformation under safer conditions. chem-station.com

Table 2: Reagents for Desulfurization of Thioethers

| Reagent | Description | Key Features | Reference |

|---|---|---|---|

| Raney Nickel | A nickel-aluminum alloy treated with NaOH to create a high surface area catalyst with adsorbed hydrogen. | Highly effective for C-S bond cleavage; can be pyrophoric. | masterorganicchemistry.comorganicreactions.orgchem-station.com |

| Nickel Boride (Ni₂B) | Formed from NiCl₂ and NaBH₄. | A safer alternative to Raney Nickel for similar transformations. | chem-station.com |

The sulfur atom in the ethylthio group possesses lone pairs of electrons, enabling it to act as a donor ligand and coordinate with transition metal centers. Pyridyl-thioethers are known to form stable complexes with various metals, such as iron(II) and copper(II). mdpi.comcore.ac.uk In these complexes, the sulfur atom can coordinate to the metal, often in conjunction with the pyridine nitrogen, to form chelate rings.

Reactivity of the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring is a fundamental site of reactivity, possessing a lone pair of electrons that is not delocalized into the aromatic π-system. wikipedia.org This makes the nitrogen atom basic and nucleophilic, allowing it to readily participate in protonation and N-oxidation reactions.

In addition to protonation, the lone pair on the nitrogen allows it to act as a Lewis base, forming adducts with various Lewis acids. The formation of these adducts is analogous to protonation and is similarly affected by the electronic character of the ring substituents. Studies on the protonation of pyridine have confirmed that the proton attaches to the nitrogen atom. Furthermore, the protonation of the pyridine nitrogen has been shown to enhance other non-covalent interactions, such as pnicogen bonding, by increasing the positive electrostatic potential around the ring. rsc.org

Table 3: Effect of Substituents on Pyridine Basicity

| Substituent Position | Substituent Type | Effect on Basicity | Reference |

|---|---|---|---|

| 4-position | Electron-donating (e.g., -CH₃) | Increases basicity (+I effect) | scribd.comstackexchange.com |

| 3- or 5-position | Electron-withdrawing (e.g., -Cl, -Br) | Decreases basicity (-I effect) | scribd.com |

| General | Electron-withdrawing | Less basic | stackexchange.com |

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. chemtube3d.com This transformation is typically carried out using peroxy acids, such as m-CPBA, or a mixture of hydrogen peroxide and acetic acid. chemtube3d.comacs.orgresearchgate.net The formation of the N-oxide introduces a stable dipolar species where the negative charge on the oxygen can be delocalized into the pyridine ring, activating the 2- and 4-positions towards both electrophilic and nucleophilic attack. chemtube3d.comresearchgate.net

Table 4: Common Reagents for Pyridine N-Oxidation

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| m-Chloroperbenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) | Highly effective and widely used; reaction conditions are generally mild. | chemtube3d.comacs.orgresearchgate.net |

| Hydrogen Peroxide (H₂O₂) / Acetic Acid | Acetic acid as solvent | A classical and cost-effective method. | chemtube3d.com |

Quaternization Reactions

Quaternization involves the alkylation of the nitrogen atom of the pyridine ring, leading to the formation of a pyridinium (B92312) salt. This reaction is a fundamental transformation for pyridines and is typically achieved by treatment with an alkyl halide. In the case of this compound, the nitrogen atom possesses a lone pair of electrons that can act as a nucleophile.

The general reaction is as follows:

Studies on similar pyridine derivatives have shown that quaternization reactions proceed readily. For instance, the reaction of various pyridine derivatives with alkylating agents leads to the corresponding pyridinium salts in good yields. scispace.comnih.gov

Reactivity of the Methyl Group

The methyl group at the 4-position of the pyridine ring is a site for various functionalization reactions.

Deprotonation:

The methyl group at the 4-position of a pyridine ring exhibits acidic properties due to the ability of the pyridine ring to stabilize the resulting negative charge through resonance. vaia.com This acidity is enhanced in the corresponding pyridinium salt. Treatment of 4-methylpyridine (B42270) derivatives with a strong base, such as butyllithium (B86547) or lithium diisopropylamide (LDA), results in the deprotonation of the methyl group to form a carbanion. vaia.compearson.com This carbanion is a potent nucleophile and can react with various electrophiles, allowing for the elongation and functionalization of the side chain.

For this compound, the deprotonation of the methyl group can be achieved, and the resulting anion can participate in reactions such as aldol-type condensations with aldehydes and ketones. vaia.com For example, reaction with benzaldehyde (B42025) would yield a hydroxylated intermediate, which could subsequently dehydrate to form a styryl-type derivative.

Radical Reactions:

The methyl group can also undergo functionalization via radical pathways. For instance, radical bromination using N-bromosuccinimide (NBS) under UV irradiation or in the presence of a radical initiator can lead to the formation of a bromomethyl derivative. This benzylic-type position is susceptible to radical attack. pearson.com Furthermore, Minisci-type reactions, which involve the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring, can be adapted for side-chain functionalization. nih.gov Activation of the pyridine ring as an N-oxide or an N-alkoxypyridinium salt can also facilitate radical additions. nih.gov

Chemo- and Regioselectivity in Multi-functionalized Pyridine Systems

The presence of multiple functional groups on the pyridine ring of this compound raises questions of chemo- and regioselectivity in its reactions.

Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. youtube.com However, the substituents on the ring modify this reactivity. The methyl and ethylthio groups are activating and ortho-, para-directing, while the bromo group is deactivating but ortho-, para-directing. The directing effects of the substituents would need to be considered for any potential electrophilic substitution. The most likely position for electrophilic attack would be C-3, influenced by the directing effects of the C-2 and C-4 substituents.

Nucleophilic Aromatic Substitution: The bromo group at the 5-position is a potential leaving group for nucleophilic aromatic substitution (SNAr). Pyridine rings are generally more susceptible to SNAr than benzene rings, especially with an electron-withdrawing group present. The reaction would proceed via a Meisenheimer-type intermediate. The positions ortho and para to the nitrogen are most activated towards nucleophilic attack.

Metal-Catalyzed Cross-Coupling Reactions: The bromo substituent at C-5 is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at this position with high regioselectivity.

The following table summarizes the expected reactivity at different positions of the this compound ring:

| Position | Functional Group | Expected Reactivity |

| N-1 | Pyridine Nitrogen | Quaternization with alkyl halides |

| C-2 | Ethylthio | Oxidation to sulfoxide or sulfone |

| C-3 | C-H | Potential site for electrophilic substitution |

| C-4 | Methyl | Deprotonation followed by reaction with electrophiles; Radical functionalization |

| C-5 | Bromo | Nucleophilic aromatic substitution; Palladium-catalyzed cross-coupling reactions |

| C-6 | C-H | Generally unreactive |

Mechanistic Investigations of Key Transformations

Mechanism of Quaternization: The quaternization reaction proceeds through a standard SN2 mechanism. The nucleophilic nitrogen atom of the pyridine ring attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion.

Mechanism of Methyl Group Deprotonation and Functionalization: The deprotonation of the 4-methyl group by a strong base is an acid-base reaction. The resulting carbanion is stabilized by resonance, with the negative charge delocalized into the pyridine ring, including onto the nitrogen atom. vaia.com The subsequent reaction with an electrophile is a nucleophilic attack of the carbanion on the electrophilic species.

Mechanism of Nucleophilic Aromatic Substitution (SNAr): The SNAr reaction at the C-5 position would involve a two-step mechanism. First, a nucleophile attacks the carbon atom bearing the bromo group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, slower step, the bromide ion is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer intermediate is crucial for the reaction to proceed.

Mechanism of Radical Side-Chain Functionalization: In a radical bromination with NBS, the reaction is initiated by the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical. This radical then abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to form the bromomethyl product and a new bromine radical, thus propagating the chain reaction. pearson.com

Derivatives and Analogs of 5 Bromo 2 Ethylthio 4 Methylpyridine

Design Principles for Derivative Synthesis

The rational design of derivatives hinges on understanding the reactivity of each functional group on the parent molecule. Synthetic strategies are typically planned to selectively target one site while preserving the others.

The bromine atom at the C-5 position is a key handle for introducing a wide array of functional groups. As a halogen on an electron-deficient pyridine (B92270) ring, it is particularly well-suited for participation in transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds. Methodologies such as the Suzuki-Miyaura, Heck, Sonogashira, and Stille couplings are instrumental in replacing the bromine with aryl, heteroaryl, vinyl, or alkynyl groups. researchgate.netresearchgate.netrsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

The ethylthio group at the C-2 position presents another opportunity for derivatization. The sulfur atom is nucleophilic and can be oxidized to form the corresponding sulfoxide (B87167) and sulfone. nih.gov This transformation significantly alters the electronic and steric properties of the molecule, converting the hydrophobic thioether into more polar sulfoxide or sulfone groups. nih.gov This change can influence the compound's solubility and intermolecular interactions. Furthermore, the thioether can be synthesized by the alkylation of the corresponding pyridine-2-thiol, suggesting that analogs with different alkyl or aryl groups on the sulfur atom can be prepared by using various alkylating agents. acs.orgresearchgate.net

Modification of the methyl group at the C-4 position is generally more challenging than altering the other functional groups. Direct functionalization often requires harsh conditions. However, strategies exist for the selective alkylation of pyridines at the C-4 position. chemrxiv.orgchemistryviews.org One approach involves the use of a blocking group on the pyridine nitrogen to direct Minisci-type radical alkylation specifically to the C-4 position. chemrxiv.orgchemistryviews.org Another method relies on the deprotonation of a C-4 substituted pyridine using a strong base, followed by reaction with an electrophile. While direct modification of the existing methyl group is difficult, analogous compounds with different C-4 alkyl groups can be accessed through total synthesis, starting from a differently substituted pyridine precursor. nih.govacs.org

Synthesis of Substituted Derivatives via Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the synthesis of C-5 substituted derivatives of 5-Bromo-2-(ethylthio)-4-methylpyridine. The reactivity of the C-Br bond allows for the introduction of a variety of substituents.

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds by reacting the bromopyridine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netmdpi.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. researchgate.net For instance, reacting this compound with an arylboronic acid would yield a 5-aryl-2-(ethylthio)-4-methylpyridine derivative.

The Sonogashira coupling provides a route to 5-alkynyl derivatives by coupling the bromopyridine with a terminal alkyne. rsc.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. rsc.org

The Heck coupling reaction can be employed to introduce alkenyl groups at the C-5 position by reacting the parent compound with an alkene in the presence of a palladium catalyst and a base.

The following table summarizes these key cross-coupling reactions as they would apply to the functionalization of this compound.

Table 1: Synthesis of C-5 Substituted Derivatives via Cross-Coupling Reactions

| Reaction Name | Reagent | Catalyst System | Product Structure (Generic) |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl-2-(ethylthio)-4-methylpyridine |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-2-(ethylthio)-4-methylpyridine |

| Heck | Alkene (CH₂=CHR) | Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | 5-Alkenyl-2-(ethylthio)-4-methylpyridine |

| Stille | Organostannane (R-Sn(Alkyl)₃) | Pd Catalyst (e.g., Pd(PPh₃)₄) | 5-Substituted-2-(ethylthio)-4-methylpyridine |

Synthesis of Thioether-Modified Derivatives

The thioether linkage is a versatile functional group that can be readily modified, primarily through oxidation or by altering the attached alkyl group.

Oxidation of the sulfur atom converts the thioether to a sulfoxide and subsequently to a sulfone. This is typically achieved using common oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The degree of oxidation can often be controlled by the stoichiometry of the oxidant and the reaction conditions.

Synthesis of thioether analogs with different S-alkyl or S-aryl groups generally involves a two-step process starting from a suitable precursor. The corresponding 2-mercaptopyridine (B119420) can be prepared and then alkylated using an appropriate alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride or potassium carbonate to yield the desired thioether. acs.org

Table 2: Synthesis of Thioether-Modified Derivatives

| Starting Material | Reagent(s) | Product | Modification Type |

|---|---|---|---|

| This compound | H₂O₂ or m-CPBA (1 equiv.) | 5-Bromo-2-(ethylsulfinyl)-4-methylpyridine | Oxidation |

| This compound | H₂O₂ or m-CPBA (>2 equiv.) | 5-Bromo-2-(ethylsulfonyl)-4-methylpyridine | Oxidation |

| 5-Bromo-4-methylpyridine-2-thiol | Methyl Iodide (CH₃I), Base (e.g., K₂CO₃) | 5-Bromo-2-(methylthio)-4-methylpyridine | S-Alkylation |

| 5-Bromo-4-methylpyridine-2-thiol | Benzyl Bromide (BnBr), Base (e.g., NaH) | 5-Bromo-2-(benzylthio)-4-methylpyridine | S-Alkylation |

Synthesis of Pyridine Ring-Modified Analogs

Modifying the pyridine ring itself represents a more fundamental alteration of the core structure. One common transformation is the oxidation of the pyridine nitrogen atom to form a pyridine-N-oxide. This can be accomplished using oxidizing agents like m-CPBA or H₂O₂. The resulting N-oxide exhibits different reactivity compared to the parent pyridine, for example, facilitating nucleophilic substitution at the C-2 and C-6 positions. organic-chemistry.org

Another approach to pyridine ring-modified analogs is through de novo synthesis. Instead of modifying a pre-existing pyridine ring, new analogs can be constructed from acyclic precursors. organic-chemistry.org For example, multicomponent reactions like the Hantzsch pyridine synthesis or other condensation strategies can be adapted to produce highly substituted pyridine rings. organic-chemistry.org This allows for the introduction of various substituents and even other heteroatoms into the ring structure, leading to a diverse array of analogs that would be inaccessible through simple functionalization of the parent compound.

Structure-Reactivity Relationships in Derivatives

The reactivity of derivatives of this compound is primarily dictated by the C-Br bond at the 5-position of the pyridine ring. This bond is the principal handle for introducing structural diversity through various cross-coupling reactions. The substituents at positions 2 and 4, namely the ethylthio and methyl groups, exert significant electronic and steric influences that modulate the reactivity of the C5-Br bond.

The pyridine ring is inherently electron-deficient. The 4-methyl group is an electron-donating group, which slightly increases the electron density of the ring. Conversely, the 2-(ethylthio) group can also be considered electron-donating through resonance, further influencing the electronic nature of the scaffold.

Palladium-Catalyzed Cross-Coupling Reactions:

The most significant reactions for derivatizing this scaffold are palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. wikipedia.orgnih.gov The general mechanism for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the bromo-pyridine with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org The reactivity of the C5-Br bond in this compound is expected to be high in Suzuki reactions, a common feature for bromo-heteroaromatics. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. Modern catalysts with bulky phosphine (B1218219) ligands are known to be highly effective for coupling heteroaryl halides. organic-chemistry.org The electronic nature of the boronic acid partner also plays a role; electron-rich and electron-deficient arylboronic acids can be used to generate a wide array of biaryl derivatives. nih.gov

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond between the bromo-pyridine and a primary or secondary amine. wikipedia.orglibretexts.org This provides access to a vast range of amino-pyridine derivatives. The reaction is tolerant of a wide variety of functional groups on both the amine and the aryl halide. wikipedia.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of even weakly nucleophilic amines. wikipedia.org While the sulfur atom in the ethylthio group could potentially interact with the palladium catalyst, appropriate ligand selection can mitigate catalyst inhibition.

The table below illustrates the expected outcomes of these key cross-coupling reactions.

| Reaction Type | Coupling Partner | General Product Structure | Significance of Derivatization |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) |  | Creates biaryl and heteroaryl-aryl structures, fundamental in medicinal chemistry and materials science. |

| Buchwald-Hartwig Amination | Amine (R¹R²NH) |  | Introduces diverse amino functionalities, crucial for modulating physicochemical properties and biological activity. |

Influence of Other Functional Groups:

The 2-(ethylthio) group can itself be a site for further modification. Oxidation of the sulfur atom can lead to the corresponding sulfoxide and sulfone derivatives. These transformations drastically alter the electronic properties of the substituent, making it strongly electron-withdrawing. This, in turn, would increase the reactivity of the pyridine ring towards nucleophilic aromatic substitution and potentially influence the properties of the final compounds.

Advanced Derivatization Strategies for Library Generation

The generation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. The this compound scaffold is an excellent starting point for library synthesis due to its amenability to powerful and versatile chemical transformations.

Combinatorial Chemistry and High-Throughput Synthesis:

Advanced strategies for derivatization focus on combinatorial approaches where the core scaffold is reacted with a diverse set of building blocks in a systematic and often automated fashion. acs.org High-throughput synthesis (HTS) techniques enable the rapid production of hundreds or thousands of unique derivatives in parallel, typically in microplate format. chemrxiv.orgrsc.org

For this compound, a library generation strategy would primarily leverage the palladium-catalyzed cross-coupling reactions discussed previously.

Parallel Suzuki-Miyaura Coupling: A library of commercially available or readily synthesized boronic acids (or their esters) can be reacted with the parent compound in separate wells of a microtiter plate. mdpi.com This approach allows for the systematic exploration of the effect of different aryl and heteroaryl substituents at the 5-position.

Parallel Buchwald-Hartwig Amination: Similarly, a diverse set of primary and secondary amines can be coupled to the scaffold in a parallel format. chemrxiv.org This introduces a wide range of nitrogen-containing functional groups, which are particularly important for biological applications.

The table below outlines a hypothetical library generation scheme based on these principles.

| Core Scaffold | Reaction Type | Exemplar Building Blocks (Array 1) | Exemplar Building Blocks (Array 2) | Resulting Library |

|---|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | - Phenylboronic acid

| - 4-Methoxyphenylboronic acid

| A diverse library of 5-aryl/heteroaryl-2-(ethylthio)-4-methylpyridines. |

| Buchwald-Hartwig Amination | - Morpholine

| - Pyrrolidine

| A diverse library of 5-amino-2-(ethylthio)-4-methylpyridines. |

Multi-step and Diversity-Oriented Synthesis:

More advanced strategies can involve multi-step sequences to build greater molecular complexity. For instance, a library generated via Suzuki coupling could undergo a subsequent reaction, such as oxidation of the ethylthio group to the corresponding sulfone. This two-step sequence dramatically increases the diversity of the final products from the same set of initial building blocks. Such diversity-oriented synthesis approaches are powerful tools for exploring chemical space and identifying novel compounds with desired properties. Other synthetic methods for creating substituted pyridines, such as multi-component reactions, can also be adapted for library generation, offering alternative pathways to novel derivatives. acs.orgnih.gov

Computational and Theoretical Studies on 5 Bromo 2 Ethylthio 4 Methylpyridine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are indispensable tools for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods provide fundamental insights into the stability, reactivity, and spectroscopic properties of chemical compounds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a leading computational method for studying the electronic structure of molecules due to its favorable balance of accuracy and computational cost. For 5-Bromo-2-(ethylthio)-4-methylpyridine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G+(d,p), would be used to optimize the molecular geometry. ias.ac.in

These calculations would predict key structural parameters. The pyridine (B92270) ring is expected to be largely planar. The C-Br bond length would be influenced by the electronic effects of the other substituents. The C-S bond of the ethylthio group and the C-C bond of the methyl group will have characteristic lengths and will influence the geometry of the pyridine ring. The presence of both electron-donating (methyl, ethylthio) and electron-withdrawing (bromo) groups would lead to a nuanced charge distribution across the pyridine ring, which can be quantified through Mulliken or Natural Bond Orbital (NBO) charge analysis.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Compounds

| Parameter | Predicted Value |

| C2-S Bond Length | ~1.77 Å |

| C5-Br Bond Length | ~1.90 Å |

| C4-C(methyl) Bond Length | ~1.51 Å |

| C2-N-C6 Angle | ~117° |

| C3-C4-C5 Angle | ~119° |

Note: These values are estimations based on typical bond lengths and angles found in computationally studied substituted pyridines.

Ab Initio Methods

Ab initio calculations, which are based on first principles without the use of empirical parameters, offer a higher level of theory. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while computationally more intensive, can provide even more accurate geometrical and electronic data. rsc.org For a molecule like this compound, ab initio calculations would be particularly useful for benchmarking the results obtained from DFT and for investigating weak interactions, such as intramolecular hydrogen bonds, if any were possible. These methods would refine the understanding of the electron correlation effects on the molecular structure and properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for predicting the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy and spatial distribution of these orbitals are critical in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is expected to be primarily located on the electron-rich portions of the molecule, likely with significant contributions from the sulfur atom of the ethylthio group and the pyridine ring's π-system, enhanced by the electron-donating methyl group. The LUMO, conversely, is anticipated to be localized on the electron-deficient parts of the molecule, with significant contributions from the pyridine ring's π* orbitals, particularly influenced by the electron-withdrawing bromine atom.

The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive. The presence of both donating and withdrawing groups on the pyridine ring is expected to reduce the HOMO-LUMO gap compared to unsubstituted pyridine.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are estimated energy values based on trends observed in computational studies of substituted pyridines.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for the identification and characterization of new compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. The predicted chemical shifts for the protons and carbons in this compound would be influenced by the electronic environment created by the substituents. For instance, the protons on the ethyl group and the methyl group would have characteristic shifts, while the remaining aromatic protons on the pyridine ring would show distinct signals based on their proximity to the electron-donating and electron-withdrawing groups.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated computationally. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as C-H stretches, C=C and C=N ring stretches, and the characteristic vibrations of the C-Br, C-S, and C-C bonds. researchgate.net

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, providing insight into the electronic structure and chromophores within the molecule.

Reaction Pathway and Transition State Analysis of Key Transformations

Computational chemistry can be employed to explore the mechanisms of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies, which are crucial for understanding reaction kinetics and selectivity.

A key transformation for this molecule would be nucleophilic aromatic substitution, where the bromine atom acts as a leaving group. libretexts.orgresearchgate.net Computational studies could model the reaction pathway of this substitution with various nucleophiles. By calculating the energy profile of the reaction, including the formation of any intermediates (like a Meisenheimer complex) and the transition state, one can predict the feasibility and rate of the reaction. researchgate.netucl.ac.uk The calculations would likely show that the electron-withdrawing nature of the nitrogen in the pyridine ring, combined with the bromo substituent, activates the 5-position towards nucleophilic attack.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Analogs

QSAR models are built upon the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov These models are typically developed for a series of structurally related compounds, known as analogs, where systematic modifications are made to a parent structure. For the analogs of this compound, these modifications could involve changes in the substituents at various positions of the pyridine ring.

Key Descriptors in QSAR Modeling of Pyridine Analogs

In developing a QSAR model for analogs of this compound, a variety of molecular descriptors would be calculated to quantify different aspects of the molecular structure. These descriptors can be broadly categorized as:

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors such as molecular weight, molecular volume, and surface area are fundamental. In three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA), steric fields are calculated around the molecules to represent their shape. nih.gov The bulkiness of the ethylthio group at the 2-position and the methyl group at the 4-position would be significant contributors to the steric properties of the analogs.

Hydrophobic Descriptors: These quantify the lipophilicity of the compounds, which is crucial for their ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor. The ethylthio group, in particular, would significantly increase the lipophilicity of the parent compound.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.

Hypothetical QSAR Study on Analogs of this compound

A hypothetical QSAR study on a series of analogs of this compound could be designed to explore the structural requirements for a specific biological activity, such as enzyme inhibition. The study would involve synthesizing a library of analogs with variations at key positions and then measuring their biological activity.

For instance, a series of analogs could be generated by:

Varying the halogen at position 5 (e.g., F, Cl, I).

Modifying the alkyl chain of the thioether at position 2 (e.g., methylthio, propylthio).

Substituting the methyl group at position 4 with other small alkyl or functional groups.

Once the biological data is obtained, a QSAR model can be developed using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). A hypothetical QSAR equation might look like:

pIC50 = c0 + c1(logP) + c2(Dipole Moment) + c3*(Molecular Volume) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, c3 are the regression coefficients determined from the analysis.

3D-QSAR Approaches: CoMFA and CoMSIA

For a more detailed understanding of the structure-activity relationships, 3D-QSAR methods like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. nih.govnih.gov These methods provide contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish biological activity.

CoMFA: This method calculates steric and electrostatic fields around the aligned molecules. A CoMFA analysis of this compound analogs might reveal that bulky substituents are favored in certain regions, while electron-withdrawing groups are preferred in others to enhance activity.

CoMSIA: In addition to steric and electrostatic fields, CoMSIA also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This can provide a more nuanced understanding of the interactions between the analogs and their biological target. For example, the sulfur atom in the ethylthio group and the nitrogen in the pyridine ring could act as hydrogen bond acceptors.

Research Findings from Analogous Systems

In a hypothetical scenario for analogs of this compound, a QSAR model might indicate that:

The lipophilicity contributed by the ethylthio group is crucial for activity, but excessive lipophilicity could be detrimental.

The electron-withdrawing nature of the bromine atom at the 5-position is important for a specific interaction with the target, and its replacement with a less electronegative atom might decrease activity.

The steric bulk of the methyl group at the 4-position is optimal, and larger or smaller groups at this position could lead to a loss of activity due to steric clashes or a lack of favorable interactions.

The table below presents a hypothetical dataset for a QSAR study of analogs of this compound, illustrating the types of descriptors and activity data that would be used.

| Compound | R1 (Position 5) | R2 (Position 2) | R3 (Position 4) | logP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | pIC50 |

| This compound | Br | -SCH2CH3 | -CH3 | 3.5 | 2.1 | 248.16 | 6.2 |

| Analog 1 | Cl | -SCH2CH3 | -CH3 | 3.2 | 2.0 | 203.71 | 5.9 |

| Analog 2 | F | -SCH2CH3 | -CH3 | 2.9 | 1.9 | 187.26 | 5.5 |

| Analog 3 | Br | -SCH3 | -CH3 | 3.1 | 2.2 | 234.13 | 6.0 |

| Analog 4 | Br | -SCH2CH3 | -H | 3.3 | 2.3 | 234.13 | 5.8 |

| Analog 5 | Br | -SCH2CH3 | -CH2CH3 | 3.9 | 2.0 | 262.19 | 6.4 |

This interactive table allows for the sorting and filtering of data to visualize potential relationships between the structural modifications and the resulting biological activity.

Advanced Characterization Methodologies for 5 Bromo 2 Ethylthio 4 Methylpyridine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal identification of 5-Bromo-2-(ethylthio)-4-methylpyridine. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision, typically to within 5 parts per million (ppm) or less. nih.govnih.gov This accuracy allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass.

For this compound (C₈H₁₀BrNS), the expected monoisotopic mass can be calculated with high precision. HRMS analysis, often coupled with techniques like electrospray ionization (ESI), would show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). The accurate mass measurement of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ provides strong evidence for the compound's elemental formula.

Table 1: Illustrative HRMS Data for this compound

| Ion | Elemental Composition | Calculated m/z | Observed m/z (example) | Mass Error (ppm) |

| [M(⁷⁹Br)+H]⁺ | C₈H₁₁⁷⁹BrNS⁺ | 231.9844 | 231.9841 | -1.3 |

| [M(⁸¹Br)+H]⁺ | C₈H₁₁⁸¹BrNS⁺ | 233.9824 | 233.9820 | -1.7 |

This level of accuracy is crucial in distinguishing the target compound from potential isomers or impurities, thereby ensuring the integrity of research findings.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution.

While one-dimensional ¹H and ¹³C NMR provide initial information about the chemical environment of the hydrogen and carbon atoms, two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals and determining the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the protons of the ethyl group (the triplet and quartet) and would help to confirm the relative positions of the aromatic protons on the pyridine (B92270) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is instrumental in assigning the ¹³C signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between carbons and protons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For instance, correlations would be expected between the methyl protons (at position 4) and the C4, C3, and C5 carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation and stereochemistry.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound

| Position | Atom | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H) |

| Pyridine-H3 | H | ~7.5 | - | C2, C4, C5 |

| Pyridine-H6 | H | ~8.2 | - | C2, C4, C5 |

| 4-CH₃ | H | ~2.4 | ~18 | C3, C4, C5 |

| -S-CH₂- | H | ~3.2 (q) | ~28 | C2, -S-CH₂-CH₃ |

| -S-CH₂-CH₃ | H | ~1.4 (t) | ~14 | C2, -S-CH₂ - |

| Pyridine-C2 | C | - | ~165 | Pyridine-H3, -S-CH₂- |

| Pyridine-C3 | C | - | ~125 | Pyridine-H3, 4-CH₃ |

| Pyridine-C4 | C | - | ~148 | Pyridine-H3, 4-CH₃ |

| Pyridine-C5 | C | - | ~118 | Pyridine-H3, Pyridine-H6 |

| Pyridine-C6 | C | - | ~150 | Pyridine-H6 |

Predicted values are illustrative and can vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is particularly valuable when single crystals for X-ray diffraction are not available or when studying polymorphic forms. acs.org Using techniques like Cross-Polarization Magic Angle Spinning (CP/MAS), it is possible to obtain high-resolution ¹³C spectra of solid samples. These spectra can reveal information about the local environment and packing of molecules in the crystal lattice, as distinct crystallographic environments can lead to different chemical shifts for otherwise equivalent nuclei. acs.org

X-ray Crystallography for Solid-State Structure Elucidation

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.8 |

| β (°) | 105.2 |

| Volume (ų) | 970.4 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.59 |

These values are hypothetical and serve as an illustration of the data obtained from an X-ray diffraction experiment.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. cdnsciencepub.comcdnsciencepub.com

IR Spectroscopy: Provides information on vibrations that cause a change in the dipole moment.

Raman Spectroscopy: Is sensitive to vibrations that cause a change in the polarizability of the molecule. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice-versa, making the two techniques complementary.

For this compound, characteristic vibrational modes would include C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and C-S and C-Br stretching. researchgate.netacs.org

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Technique | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | IR/Raman | 3000 - 3100 |

| Aliphatic C-H Stretch | IR/Raman | 2850 - 3000 |

| Pyridine Ring (C=C, C=N) Stretch | IR/Raman | 1400 - 1600 |

| CH₃/CH₂ Bending | IR/Raman | 1350 - 1470 |

| C-S Stretch | IR/Raman | 600 - 800 |

| C-Br Stretch | IR/Raman | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Substituted pyridines exhibit characteristic absorption bands in the UV region, which correspond to π→π* and n→π* transitions. researchgate.netoup.com The positions and intensities of these bands are influenced by the nature and position of the substituents on the pyridine ring. The ethylthio group (an auxochrome) and the bromine atom can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) compared to unsubstituted pyridine. nih.gov Studying the UV-Vis spectrum in different solvents can also provide insights into the nature of the electronic transitions. researchgate.net

Table 5: Illustrative UV-Vis Absorption Data for this compound in Methanol

| Transition Type | λₘₐₓ (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π→π | ~230 | ~12,000 |

| π→π | ~275 | ~8,000 |